

Application Notes and Protocols for Labeling Oligonucleotides with 6-FAM Amine

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Compound of Interest

Compound Name: FAM amine, 6-isomer

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Introduction

6-Carboxyfluorescein (6-FAM) is one of the most prevalently used fluorescent dyes for labeling oligonucleotides.[1][2] Its popularity stems from its high absorptivity, excellent fluorescence quantum yield, and good water solubility.[3] 6-FAM has an absorbance maximum of approximately 492 nm and an emission maximum of around 517 nm, making it compatible with common fluorescence detection instrumentation.[1][2] This amine-reactive fluorescent label is frequently used in a variety of molecular biology applications, including real-time PCR probes (like TaqMan probes), DNA sequencing, and fluorescence in situ hybridization (FISH).

This document provides detailed protocols for the labeling of amine-modified oligonucleotides with 6-FAM N-hydroxysuccinimide (NHS) ester, a common method for post-synthesis conjugation. The protocols cover the conjugation reaction, purification of the labeled oligonucleotide, and quality control procedures.

Chemical Principle

The labeling of an amine-modified oligonucleotide with 6-FAM NHS ester is a nucleophilic substitution reaction. The primary amine group on the oligonucleotide acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond, covalently linking the 6-FAM dye to the oligonucleotide, and the release of N-hydroxysuccinimide.

Data Presentation

Table 1: Spectral Properties of 6-FAM

Property	Wavelength (nm)
Maximum Absorbance	492
Maximum Emission	517

Table 2: Comparison of Purification Methods for 6-FAM Labeled Oligonucleotides

Purification Method	Purity Achieved	Throughput	Key Advantages	Key Disadvantages
Cartridge Purification	Up to 100%	High	Rapid, disposable, good for routine purification.	May not be suitable for all oligonucleotide lengths and modifications.
HPLC (High-Performance Liquid Chromatography)	>94%	Low to Medium	High resolution, suitable for complex mixtures and achieving high purity.	Time-consuming, requires specialized equipment.
Polyacrylamide Gel Electrophoresis (PAGE)	High	Low	High resolution for long oligonucleotides.	Labor-intensive, potential for sample loss.

Experimental Protocols

Protocol 1: Labeling of Amine-Modified Oligonucleotide with 6-FAM NHS Ester

Materials:

- Amine-modified oligonucleotide (desalted)
- 6-FAM NHS ester
- Anhydrous Dimethylsulfoxide (DMSO)
- 0.1 M Sodium Bicarbonate buffer, pH 9.0
- Nuclease-free water
- Microcentrifuge tubes

Procedure:

- Prepare the Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in nuclease-free water to a final concentration of 1-5 mM.
- Prepare the 6-FAM NHS Ester Solution: Immediately before use, dissolve the 6-FAM NHS ester in anhydrous DMSO to a concentration of 10-20 mM.
- Set up the Labeling Reaction:
 - In a microcentrifuge tube, combine the amine-modified oligonucleotide solution with an equal volume of 0.1 M sodium bicarbonate buffer (pH 9.0).
 - Add a 10-20 fold molar excess of the 6-FAM NHS ester solution to the oligonucleotide solution. The final reaction volume should be kept as small as practical to ensure high concentrations of reactants.
 - Vortex the reaction mixture gently.
- Incubation: Incubate the reaction mixture in the dark at room temperature for 2-4 hours, or overnight at 4°C.
- Quenching the Reaction (Optional): The reaction can be quenched by adding a final concentration of 0.1 M Tris buffer, pH 8.0.

Protocol 2: Purification of 6-FAM Labeled Oligonucleotide using Cartridge Purification

Materials:

- Crude 6-FAM labeled oligonucleotide reaction mixture
- DMT-on purification cartridge
- Wash Solution 1: 2% Trifluoroacetic acid (TFA)
- Wash Solution 2: Salt wash solution (e.g., 2 M TEAA)
- Wash Solution 3: Deionized water
- Elution Buffer: 50% Acetonitrile in water with 0.5% Ammonium Hydroxide
- Collection tubes

Procedure:

- Prepare the Cartridge: Condition the DMT-on purification cartridge according to the manufacturer's instructions. This typically involves washing with acetonitrile, followed by an equilibration buffer.
- Load the Sample: Dilute the crude labeling reaction mixture with an equal volume of a high-salt loading buffer and load it onto the prepared cartridge.
- Wash the Cartridge:
 - Wash the cartridge with Wash Solution 2 to remove unbound dye and failure sequences.
 - Wash with Wash Solution 3 (deionized water) to remove salts.
- Cleave the DMT Group: Apply Wash Solution 1 (2% TFA) to the cartridge to cleave the dimethoxytrityl (DMT) group from the successfully synthesized, full-length oligonucleotides. The cleaved DMT group will appear as an orange-colored band.

- **Elute the Labeled Oligonucleotide:** Elute the purified, detritylated 6-FAM labeled oligonucleotide using the Elution Buffer.
- **Dry and Resuspend:** Dry the eluted sample using a vacuum concentrator (e.g., SpeedVac). Resuspend the purified oligonucleotide in a suitable buffer (e.g., TE buffer, pH 8.0).

Protocol 3: Quality Control of 6-FAM Labeled Oligonucleotide

1. UV-Vis Spectrophotometry:

- Measure the absorbance of the purified labeled oligonucleotide at 260 nm (for the oligonucleotide) and 492 nm (for 6-FAM).
- The ratio of A_{492}/A_{260} can be used to estimate the labeling efficiency. A ratio between 0.3 and 0.5 is typically considered good for a single-labeled oligonucleotide.

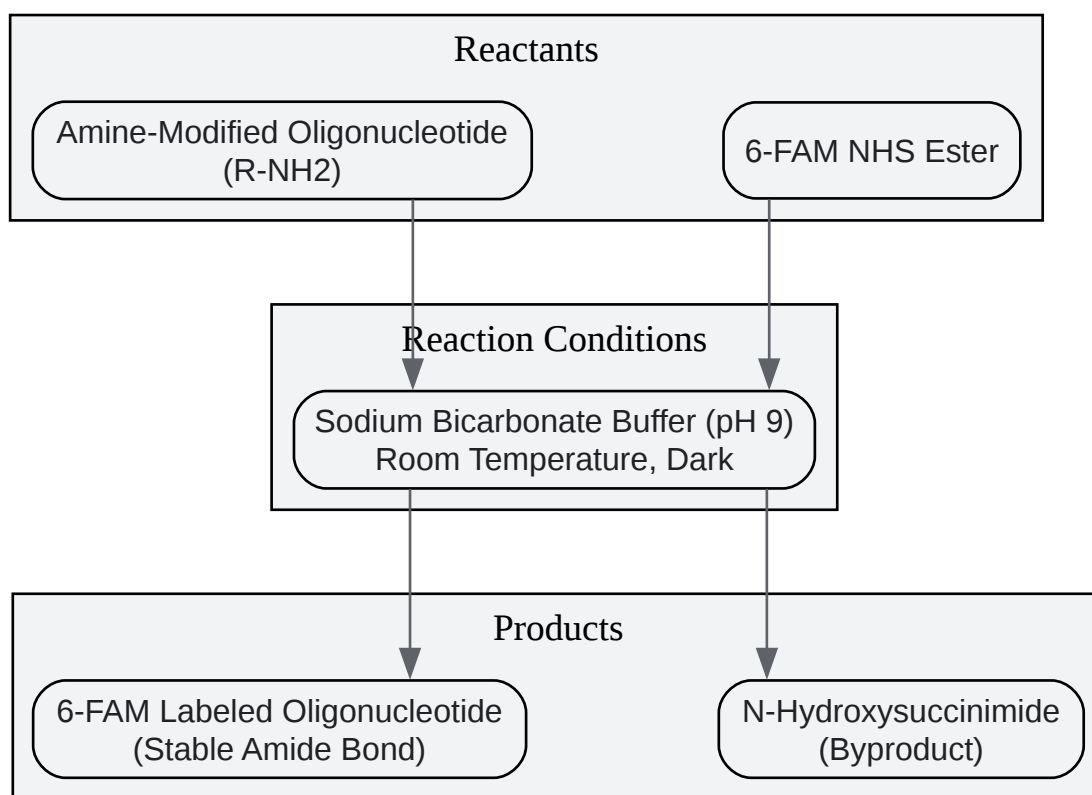
2. HPLC Analysis:

- Analyze the purified product by reverse-phase or ion-exchange HPLC.
- A successful labeling and purification will result in a single major peak corresponding to the 6-FAM labeled oligonucleotide. The chromatogram should show a significant reduction in the peak corresponding to the unlabeled oligonucleotide.

3. Mass Spectrometry:

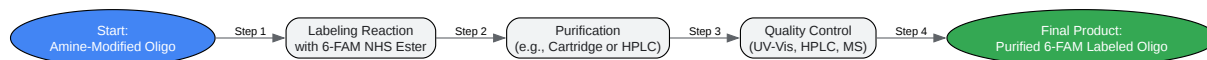
- Determine the molecular weight of the purified product using MALDI-TOF or ESI mass spectrometry.
- The observed molecular weight should match the calculated molecular weight of the 6-FAM labeled oligonucleotide.

Visualizations



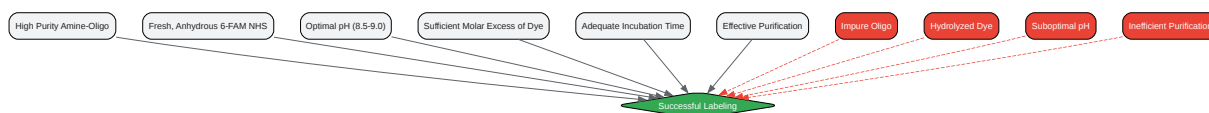
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Caption: Chemical reaction for labeling an amine-modified oligonucleotide with 6-FAM NHS ester.



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Caption: Experimental workflow for 6-FAM labeling of oligonucleotides.



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Caption: Critical parameters influencing the success of 6-FAM oligonucleotide labeling.

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